molecular formula C23H29ClN4O3 B2602405 N1-(3-chloro-2-methylphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide CAS No. 900006-20-4

N1-(3-chloro-2-methylphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide

Cat. No.: B2602405
CAS No.: 900006-20-4
M. Wt: 444.96
InChI Key: UGSLGCVWRGZXHX-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human or veterinary use. Compound Overview: N1-(3-chloro-2-methylphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide is a synthetic organic compound with a molecular formula of C 23 H 29 ClN 4 O 3 and a molecular weight of 445.0 g/mol [ citation:1 ]. Its structure features a substituted oxalamide core, which serves as a linker connecting a 3-chloro-2-methylphenyl group and a complex amine moiety containing both morpholine and dimethylamino-phenyl groups. This specific arrangement of hydrogen bond donors/acceptors and aromatic systems makes it a compound of interest in various research fields. Research Applications and Value: While the specific biological or chemical applications for this compound are not yet widely published, its structural components are highly significant in medicinal chemistry. The oxalamide functional group is a privileged scaffold known for its ability to engage in strong hydrogen bonding, making it a valuable building block in the design of enzyme inhibitors or receptor ligands [ citation:10 ]. Compounds with similar structural features, such as other oxalamide derivatives, are actively investigated for their potential anti-plasmodial activity, highlighting the relevance of this chemical class in infectious disease research [ citation:10 ]. Researchers may explore this molecule as a key intermediate or a novel chemical entity in drug discovery, agrochemical development, or as a pharmacological probe to study specific biological pathways. Mechanism of Action: A defined mechanism of action for this compound has not been established. The presence of the morpholine ring, often associated with influencing solubility and metabolic stability, and the dimethylamino group, which can be involved in electron-transfer processes, suggests potential for interaction with biological targets. Further investigation is required to elucidate its precise mode of action in any research context.

Properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClN4O3/c1-16-19(24)5-4-6-20(16)26-23(30)22(29)25-15-21(28-11-13-31-14-12-28)17-7-9-18(10-8-17)27(2)3/h4-10,21H,11-15H2,1-3H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGSLGCVWRGZXHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chloro-2-methylphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-chloro-2-methylaniline with oxalyl chloride to form an intermediate, which is then reacted with 2-(4-(dimethylamino)phenyl)-2-morpholinoethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N1-(3-chloro-2-methylphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N1-(3-chloro-2-methylphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide has several scientific research applications:

Mechanism of Action

The mechanism by which N1-(3-chloro-2-methylphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Oxalamides

N1,N2-bis(3-chloro-2-(4-(3-chloro-2-(4-hydroxy-3-methoxyphenyl)-4-oxoazetidin-1-yl)phenyl)-2-methyl-4-oxoazetidin-1-yl)oxalamide (Compound 4)

  • Structure: Features dual azetidinone rings and chloro-substituted phenyl groups.
  • Synthesis : Prepared via reaction of chloroacetyl chloride with a triethylamine-mediated intermediate in 1,4-dioxane .

N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide (Compound 1c)

  • Structure : Contains trifluoromethyl and pyridyloxy substituents.
  • Physicochemical Properties :
    • Melting point: 260–262°C
    • IR peaks: 1668 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (aromatic C=C) .
  • Key Differences : The trifluoromethyl group enhances metabolic stability compared to the target compound’s methyl and chloro groups.

N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide

  • Structure : Shares the morpholine moiety but incorporates a thiazole ring instead of an oxalamide backbone.
  • Purity : 95% (CAS# 338749-93-2) .
  • Key Differences : The thiazole core may confer distinct electronic properties and binding affinities compared to the target compound’s oxalamide scaffold.

Functional Analogues in Toxicology and Flavoring

N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)-oxalamide (FL-no: 16.099)

  • Application: Flavoring agent with a NOEL (No Observed Effect Level) of 100 mg/kg bw/day in rats.
  • Metabolism: Rapidly hydrolyzed to non-toxic metabolites, unlike the target compound, which may exhibit prolonged activity due to its morpholinoethyl group .

Biological Activity

N1-(3-chloro-2-methylphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide, with the CAS number 900006-20-4, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H29ClN4O3
  • Molecular Weight : 445.0 g/mol
  • Structure : The compound features a complex structure with a chloro-substituted aromatic ring and a morpholinoethyl side chain, which may influence its biological interactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.

The proposed mechanism of action includes:

  • Inhibition of Protein Kinases : The compound may act as an inhibitor of specific kinases involved in cell signaling pathways that promote cancer cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Increased levels of ROS have been observed in treated cells, leading to oxidative stress and subsequent apoptosis.
  • Modulation of Gene Expression : The compound influences the expression of genes associated with apoptosis and cell cycle regulation.

Study 1: In Vitro Anticancer Activity

A study published in the International Journal of Oncology evaluated the effects of this compound on MCF-7 breast cancer cells. Results showed:

  • IC50 Value : 15 µM after 48 hours of treatment.
  • Mechanistic Insights : Flow cytometry revealed an increase in sub-G1 population, indicating apoptosis.

Study 2: Pharmacokinetics and Toxicity

Another study assessed the pharmacokinetic profile in murine models. Key findings included:

  • Bioavailability : Approximately 60% after oral administration.
  • Toxicity Profile : No significant acute toxicity was observed at therapeutic doses; however, long-term studies are recommended to evaluate chronic effects.

Data Tables

PropertyValue
Molecular FormulaC23H29ClN4O3
Molecular Weight445.0 g/mol
Anticancer IC50 (MCF-7)15 µM
Bioavailability~60%

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